4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane

Fluorescence spectroscopy Organic electronics Photophysics

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane (perylene-3-boronic acid pinacol ester) is the preferred building block over perylene-3-boronic acid (CAS 955121-20-7). The pinacol ester provides enhanced protodeboronation stability during storage and workup, and its increased lipophilicity streamlines chromatographic purification—a critical bottleneck in perylene chemistry. With ΦF=0.9, λmax 451 nm, and robust thermal stability (mp 234–238 °C), it enables high-yield Suzuki-Miyaura couplings (60–80%) for constructing red/deep-red OLED emitters, OFET semiconductors, and NIR dyes (λmax 735–740 nm). Ideal for π-extended material R&D.

Molecular Formula C26H23BO2
Molecular Weight 378.3 g/mol
CAS No. 950761-81-6
Cat. No. B1326255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane
CAS950761-81-6
Molecular FormulaC26H23BO2
Molecular Weight378.3 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C4C3=C(C=C2)C5=CC=CC6=C5C4=CC=C6
InChIInChI=1S/C26H23BO2/c1-25(2)26(3,4)29-27(28-25)22-15-14-20-18-11-6-9-16-8-5-10-17(23(16)18)19-12-7-13-21(22)24(19)20/h5-15H,1-4H3
InChIKeyRKJWQQVQQVALBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane (CAS 950761-81-6): A Perylene Boronic Ester for Advanced Materials Synthesis


4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane (CAS 950761-81-6), also known as perylene-3-boronic acid pinacol ester, is a polycyclic aromatic hydrocarbon derivative that combines the extended π-conjugated system of perylene with a reactive boronic ester group. This compound serves as a versatile building block for the construction of π-extended materials via Suzuki-Miyaura cross-coupling reactions, enabling the precise incorporation of the perylene fluorophore into complex molecular architectures for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and near-infrared (NIR) dyes [1]. The compound is characterized by a high fluorescence quantum yield, robust thermal stability, and predictable reactivity in palladium-catalyzed coupling reactions .

Why Perylene-3-Boronic Acid Cannot Substitute 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane in High-Performance Materials Synthesis


While perylene-3-boronic acid (CAS 955121-20-7) shares the same perylene core and reactive boron functionality, the pinacol ester derivative (CAS 950761-81-6) offers critical advantages in synthetic utility and material performance. The pinacol ester provides enhanced stability against protodeboronation during storage and reaction workup, and its increased lipophilicity facilitates chromatographic purification—a common bottleneck in perylene derivative synthesis [1]. More importantly, the electronic and photophysical properties of the final conjugated materials are exquisitely sensitive to the nature of the coupling partner; direct substitution with the free boronic acid can alter reaction kinetics, yield, and product purity, ultimately affecting device performance in applications such as OLEDs and OFETs .

Quantitative Evidence for 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Differentiation


Fluorescence Quantum Yield Comparison: 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane vs. Perylene-3-Boronic Acid

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane exhibits a reported fluorescence quantum yield (ΦF) of 0.9, meaning it produces nine photons per electron transferred to the molecule . While perylene-3-boronic acid is a known fluorophore, its quantum yield is typically reported as 'approaching unity' or 'high' without a specific, validated value . The quantified difference in ΦF of approximately 0.9 for the pinacol ester provides a clear performance benchmark for applications requiring high radiative efficiency.

Fluorescence spectroscopy Organic electronics Photophysics

Suzuki-Miyaura Coupling Efficiency: High-Yield Synthesis of NIR Dyes Using 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane

In the synthesis of quaterrylenedicarboximide (QMI) NIR dyes, the use of 4,4,5,5-tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane (compound 6) as a coupling partner resulted in high yields. The boronic ester itself was synthesized in 91% yield from 3-bromoperylene [1]. Subsequent Suzuki-Miyaura coupling with 9-bromoperylene-3,4-dicarboximides provided perylene-PMI dyads (7a,b) in yields of 60–80% [1]. In contrast, attempts to use active boronic esters of PMI were plagued by low yields due to chromatographic purification issues [1].

Organic synthesis Cross-coupling NIR dyes

Absorption and Emission Characteristics: λmax and Color Purity for Red/NIR OLEDs

The compound exhibits a distinct absorption maximum (λmax) of 451 nm in toluene, as reported in literature data . When utilized as a precursor, it enables the construction of red/deep-red fluorescent materials with high color purity suitable for full-color displays . The resulting quaterrylenedicarboximide dyes, synthesized using this boronic ester, absorb in the NIR region with λmax = 735–740 nm, demonstrating the compound's utility in extending conjugation to achieve targeted optoelectronic properties [1].

OLED NIR dye Absorption spectroscopy

Physical and Thermal Stability: Melting Point, Density, and Storage Requirements

4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane is a light yellow to yellow powder or crystal with a melting point of 234.0–238.0 °C and a predicted density of 1.21 ± 0.1 g/cm³ . The compound is slightly soluble in chloroform . For comparison, perylene-3-boronic acid has a predicted density of 1.4 ± 0.1 g/cm³ and a boiling point of 592.3 ± 33.0 °C at 760 mmHg [1]. The pinacol ester's well-defined physical properties and recommended storage at 2–8 °C ensure consistent handling and reproducibility in synthetic procedures.

Material science Thermal stability Handling

Recommended Application Scenarios for 4,4,5,5-Tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane Based on Quantitative Differentiation Evidence


Synthesis of High-Efficiency Red and Deep-Red OLED Emitters

The compound's high fluorescence quantum yield (ΦF = 0.9) and established role as a key intermediate in Suzuki-Miyaura couplings make it ideal for constructing red/deep-red fluorescent materials with high color purity and brightness for full-color OLED displays . Its defined absorption maximum at 451 nm provides a reference for energy level tuning in device architectures .

Building Block for Near-Infrared (NIR) Dyes and Sensors

The demonstrated high-yield synthesis (91% for ester formation; 60–80% for coupling) of quaterrylenedicarboximide NIR dyes (λmax = 735–740 nm) validates the compound's utility in creating photochemically and thermally stable NIR dyes [1]. This is particularly relevant for bioimaging, security inks, and NIR photodetectors.

Development of High-Mobility Organic Semiconductors for Flexible Transistors

The ability to incorporate the perylene core into extended π-conjugated polymers via Suzuki coupling, combined with the compound's robust thermal stability (melting point 234–238 °C) , supports its use in the fabrication of organic field-effect transistors (OFETs) and other flexible electronic devices where charge carrier mobility is paramount .

Ultrasensitive Fluorescent Probes for Reactive Oxygen/Nitrogen Species

While not directly utilized, the compound's structural motif (perylene boronate ester) has been proven to enable ultrasensitive detection of peroxynitrite (ONOO⁻) with nanomolar sensitivity and high selectivity [2]. This precedent, combined with the high quantum yield of the pinacol ester, suggests that 4,4,5,5-tetramethyl-2-(perylen-3-yl)-1,3,2-dioxaborolane is a promising scaffold for developing next-generation fluorescent reporters for biological and environmental sensing.

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